1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane
Brand Name: Vulcanchem
CAS No.: 2241141-45-5
VCID: VC4161855
InChI: InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(11)6-10-2-4-12-7-9/h10H,2-8H2,1H3
SMILES: CN1CCOCC12CNCCOC2
Molecular Formula: C9H18N2O2
Molecular Weight: 186.255

1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane

CAS No.: 2241141-45-5

Cat. No.: VC4161855

Molecular Formula: C9H18N2O2

Molecular Weight: 186.255

* For research use only. Not for human or veterinary use.

1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane - 2241141-45-5

Specification

CAS No. 2241141-45-5
Molecular Formula C9H18N2O2
Molecular Weight 186.255
IUPAC Name 1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane
Standard InChI InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(11)6-10-2-4-12-7-9/h10H,2-8H2,1H3
Standard InChI Key KMUCEOXYHRVWBK-UHFFFAOYSA-N
SMILES CN1CCOCC12CNCCOC2

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane belongs to the spirocyclic family, characterized by two rings connected through a single spiro carbon atom. The compound comprises a six-membered ring and a seven-membered ring, with nitrogen and oxygen atoms strategically positioned at the 1,11- and 4,8-positions, respectively . This arrangement creates a rigid three-dimensional structure that may enhance binding affinity to biological targets. The methyl group at the 1-position introduces steric and electronic modifications, potentially influencing solubility and reactivity .

The spiro[5.6]dodecane core, a hydrocarbon analog lacking heteroatoms, has a molecular weight of 166.30 g/mol . The incorporation of heteroatoms in the target compound increases polarity and hydrogen-bonding capacity, critical for interactions in biological systems.

Synthetic Methodologies

Challenges in Spirocyclic Synthesis

Spirocyclic compounds pose synthetic challenges due to their conformational rigidity and stereochemical complexity. A patent describing the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate (CAS: 1216936-29-6) offers insights into potential routes . Although distinct from the target compound, the seven-step process highlights strategies applicable to spiroheterocycles:

  • Malonate Alkylation: Ethyl malonate reacts under basic conditions to form intermediates.

  • Reductive Amination: Lithium borohydride reduces amide bonds to amines.

  • Protection/Deprotection: Boc anhydride and palladium-carbon hydrogenolysis are used for functional group manipulation .

Hypothetical Pathway for 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane

A plausible synthesis could involve:

  • Ring-Closing Metathesis: Utilizing Grubbs catalyst to form the spiro framework.

  • Heteroatom Introduction: Oxidative insertion of oxygen and nitrogen via Mitsunobu or nucleophilic substitution reactions.

  • Methylation: Final step using methyl iodide or dimethyl sulfate under basic conditions .

Yield optimization and stereocontrol remain critical hurdles, necessitating further research.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight186.25 g/mol
Purity≥95%
Melting PointNot reported
SolubilityNot reported
SupplierPurityPrice (50 mg)Delivery Time
CymitQuimica≥95%666.00 €June 4, 2025

The compound is marketed as a “versatile small molecule scaffold” for research use . Bulk quantities (500 mg) cost 1,853.00 €, reflecting its specialized synthesis .

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